molecular formula C10H16O2 B133676 (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one CAS No. 308358-04-5

(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one

Cat. No. B133676
M. Wt: 168.23 g/mol
InChI Key: OFUGTKAUAMKFPM-PVSHWOEXSA-N
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Description

“(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one” is a chemical compound with the molecular formula C10H16O2 . It has an average mass of 168.233 Da and a monoisotopic mass of 168.115036 Da . This compound is also known by its CAS number 308358-04-5 .


Molecular Structure Analysis

The molecular structure of “(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one” consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI representation of this compound is “InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1” and the canonical SMILES representation is "CC1CCC2(C(=O)C1)C(O2)©C" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one” include a density of 1.0±0.1 g/cm3, a boiling point of 245.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol, and the flash point is 98.0±16.2 °C . The compound has a refractive index of 1.484, a molar refractivity of 46.1±0.4 cm3, and a polar surface area of 30 Å2 . The compound has a complexity of 232 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Stereochemical Analysis and Enzymatic Activity

  • Stereochemical Preference in Biological Activity : The stereochemistry of spiroepoxides, including (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, is crucial for their biological activity. Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis shows a preference for O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, highlighting their importance in enzymatic detoxification processes (Weijers et al., 2007).

Structural and Conformational Studies

  • NMR Spectroscopy Analysis : 1-oxaspiro[2.5]octane derivatives, related to the chemical , have been studied through NMR spectroscopy to determine their structural and conformational properties, highlighting the significance of steric and electronic effects in these compounds (Montalvo-González & Ariza-Castolo, 2012).

Synthesis and Applications in Drug Development

  • Synthesis of Bioactive Derivatives : Research on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which include structural sub-units similar to (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, shows their potential in the development of bioactive compounds (Santos et al., 2000).

Chemical Analysis and Biological Implications

  • Chemical Properties and Biological Effects : Detailed chemical analysis and exploration of the biological implications of similar compounds have been carried out, providing a foundation for understanding the applications of (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one in scientific research (Hua et al., 2008).

properties

IUPAC Name

(6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUGTKAUAMKFPM-PVSHWOEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(=O)C1)C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2(C(=O)C1)C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452057
Record name (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one

CAS RN

308358-04-5
Record name (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Reactant of Route 2
(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Reactant of Route 3
(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Reactant of Route 4
(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Reactant of Route 5
(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Reactant of Route 6
(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one

Citations

For This Compound
3
Citations
D Oguro, N Mori, H Takikawa, H Watanabe - Tetrahedron, 2018 - Elsevier
Callicarpenal, isolated from the leaves of American beautyberry (Callicarpa americana) and Japanese beautyberry (Callicarpa japonica), exhibits significant mosquito bite-deterring …
Number of citations: 5 www.sciencedirect.com
S Karella, S Raghavan - Journal of Chemical Sciences, 2020 - Springer
Synthetic efforts toward the synthesis of (+)-lyconadin A are described. B-Alkyl Suzuki coupling is utilized for combining 2-iodo cyclohexenone with the piperidine subunit. The piperidine …
Number of citations: 1 link.springer.com
小黒大地 - 2019 - repository.dl.itc.u-tokyo.ac.jp
1.2 ラセミ体の合成 11 1.3 酵素を用いた速度論的分割 19 1.4 立体反転の検討 23 1.5 全立体異性体の合成 26 1.6 官能評価 29 第二章 セダネノリド及び 3-ブチルフタリドの両鏡像体の合成とその…
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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